(1S,2R,3R,13R)-7-amino-16-oxo-11,15-diazapentacyclo[11.7.1.02,11.05,10.015,20]henicosa-5(10),6,8,17,19-pentaene-3-carboxylic acid
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Overview
Description
The compound (1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2’,1’:4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2’,1’:4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid involves multiple steps, including the formation of the core structure through cyclization reactions and the introduction of functional groups via substitution reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2’,1’4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2’,1’4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2’,1’:4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific context and application.
Comparison with Similar Compounds
(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2’,1’4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid: can be compared with other similar compounds, such as:
Quinolines: Known for their broad range of biological activities.
Pyridines: Widely used in pharmaceuticals and agrochemicals.
The uniqueness of (1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2’,1’:4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2R,3R,13R)-7-amino-16-oxo-11,15-diazapentacyclo[11.7.1.02,11.05,10.015,20]henicosa-5(10),6,8,17,19-pentaene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-13-4-5-16-12(7-13)8-15(20(25)26)19-14-6-11(10-23(16)19)9-22-17(14)2-1-3-18(22)24/h1-5,7,11,14-15,19H,6,8-10,21H2,(H,25,26)/t11-,14+,15+,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMIGJELLVDOS-GCYOBHRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN3C(C1C4=CC=CC(=O)N4C2)C(CC5=C3C=CC(=C5)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN3[C@H]([C@H]1C4=CC=CC(=O)N4C2)[C@@H](CC5=C3C=CC(=C5)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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